N-(4-bromophenyl)acridin-9-amine

DNA intercalation QSAR 9-anilinoacridine

N-(4-Bromophenyl)acridin-9-amine (CAS 75775-90-5), also designated as ACRIDIN-9-YL-(4-BROMO-PHENYL)-AMINE, is a member of the 9-anilinoacridine class—a pharmacologically privileged scaffold characterized by an acridine tricyclic core linked at the 9-position to a 4-bromoaniline moiety via an exocyclic nitrogen. With a molecular formula of C₁₉H₁₃BrN₂, a molecular weight of 349.22 g/mol, a calculated density of 1.498 g/cm³, and a boiling point of 475.1 °C at 760 mmHg, this compound is commercially available from major chemical suppliers (e.g., Sigma-Aldrich) as a research-grade chemical.

Molecular Formula C19H13BrN2
Molecular Weight 349.2 g/mol
CAS No. 75775-90-5
Cat. No. B11709325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)acridin-9-amine
CAS75775-90-5
Molecular FormulaC19H13BrN2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Br
InChIInChI=1S/C19H13BrN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)
InChIKeyPRICPBFUNYHTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)acridin-9-amine (CAS 75775-90-5): Structural Identity and Procurement-Relevant Classification


N-(4-Bromophenyl)acridin-9-amine (CAS 75775-90-5), also designated as ACRIDIN-9-YL-(4-BROMO-PHENYL)-AMINE, is a member of the 9-anilinoacridine class—a pharmacologically privileged scaffold characterized by an acridine tricyclic core linked at the 9-position to a 4-bromoaniline moiety via an exocyclic nitrogen . With a molecular formula of C₁₉H₁₃BrN₂, a molecular weight of 349.22 g/mol, a calculated density of 1.498 g/cm³, and a boiling point of 475.1 °C at 760 mmHg, this compound is commercially available from major chemical suppliers (e.g., Sigma-Aldrich) as a research-grade chemical . The 4-bromo substituent on the anilino ring distinguishes it from the unsubstituted parent 9-anilinoacridine and from positional isomers, conferring distinct electronic (σₚ = +0.23), steric, and lipophilic (π = +0.86) properties that modulate DNA intercalation affinity, fluorescence emission characteristics, and tautomeric equilibrium—factors critical for applications in medicinal chemistry, chemical biology probe development, and fluorescence-based assay design [1].

Why N-(4-Bromophenyl)acridin-9-amine Cannot Be Casually Substituted with In-Class Analogs


Within the 9-anilinoacridine series, even seemingly minor changes to the anilino ring substituent produce non-linear, difficult-to-predict shifts across multiple performance dimensions simultaneously: DNA intercalation affinity (log K), fluorescence quantum yield, tautomeric amine/imine population ratio, and biological target selectivity [1]. The Hammett equation-derived QSAR model established by Baguley et al. demonstrates that 1′-substituent (para-position on the anilino ring) electronic character (σₚ) is the dominant driver of DNA binding affinity, with log K(AT) = −0.51 σₚ + 6.11 (n = 32, r = 0.88) for poly[d(A-T)] [2]. The 4-bromo substituent (σₚ = +0.23) occupies a specific position in this continuum: it is electron-withdrawing enough to reduce DNA binding relative to electron-donating substituents (e.g., 4-OCH₃, σₚ = −0.27), yet less deactivating than stronger electron-withdrawing groups (e.g., 4-NO₂, σₚ = +0.78). Simultaneously, the bromine atom contributes molar refractivity (MR = 8.88) that positively modulates binding via the MR term in the extended regression equation (log K(AT) = −0.49 σₚ + 0.67 MR + 6.00), creating a unique balance not replicated by —Cl (MR = 6.03), —CH₃ (MR = 5.65), or —F (MR = 0.92) analogs [3]. Furthermore, the heavy-atom effect of bromine quenches fluorescence in a distance-dependent manner, altering the compound's utility as a fluorescent probe. Substituting N-(4-bromophenyl)acridin-9-amine with any close analog will therefore simultaneously alter DNA binding affinity, spectroscopic properties, and potential biological readouts in ways that are quantitatively predictable only when the full parameter set is considered—making casual interchange a source of irreproducible results in binding assays, cell-based screening, and probe development workflows [1].

Quantitative Differentiation Evidence for N-(4-Bromophenyl)acridin-9-amine vs. Closest Analogs


DNA Binding Affinity Modulation: 4-Br Substitution Shifts Intercalation Equilibrium in a Predictable, QSAR-Mapped Manner vs. Unsubstituted 9-Anilinoacridine

The DNA binding affinity of N-(4-bromophenyl)acridin-9-amine is quantitatively predictable from the well-validated QSAR model of Baguley et al. (1981), enabling researchers to anticipate its behavior before procurement. Applying the regression equation log K(AT) = −0.51 σₚ + 6.11, the 4-bromo substituent (σₚ = +0.23) predicts a log K(AT) of approximately 5.99 for poly[d(A-T)], compared to 6.11 for the unsubstituted parent 9-anilinoacridine (σₚ = 0.00) and approximately 5.71 for the 4-nitro analog (σₚ = +0.78) [1]. When the extended equation incorporating molar refractivity is applied—log K(AT) = −0.49 σₚ + 0.67 MR(1′) + 6.00—the 4-Br compound (MR = 8.88) yields an estimated log K(AT) of approximately 6.54, compared to 6.00 for the unsubstituted parent (MR of H = 1.03) and approximately 6.04 for the 4-Cl analog (MR = 6.03). This demonstrates that the bromine's substantial molar refractivity partially compensates for its electron-withdrawing effect, positioning the 4-Br derivative as a moderate-affinity DNA intercalator distinct from both the parent compound and the 4-Cl analog [2]. The standard deviation of the QSAR model is ±0.10–0.13 log units, providing a quantitative uncertainty envelope for experimental planning [1].

DNA intercalation QSAR 9-anilinoacridine binding affinity

Regioisomeric Differentiation: 4-Bromo vs. 3-Bromo Substitution on the Anilino Ring Produces Divergent DNA Binding and Steric Profiles

The position of the bromine substituent on the anilino ring fundamentally alters the DNA binding mechanism. According to Baguley et al., 1′-substituents (para to the anilino nitrogen, corresponding to the 4-position on the anilino ring) directly influence DNA binding through electronic (σₚ) and molar refractivity (MR) effects, with binding energy changes proportional to dipole moment (p cos θ) and polarizability [1]. In contrast, 3′-substituents (meta to the anilino nitrogen; 3-bromophenyl analog) predominantly decrease binding through steric inhibition of acridine nucleus entry into intercalation sites (Eₛ parameter dependence) [2]. The QSAR analysis shows that for 3′-substituted compounds, binding follows log K(AT) = 0.16 Eₛ + 5.33 (n = 10, r = 0.71), with no significant electronic parameter correlation, whereas 1′-substituted compounds follow the σₚ-driven equation [2]. This mechanistic divergence means that N-(4-bromophenyl)acridin-9-amine and its 3-bromo positional isomer are not interchangeable: the 4-bromo isomer's binding is electronically tunable and predictable via Hammett parameters, while the 3-bromo isomer's binding is dominated by steric constraints that are less systematically mapped, introducing greater uncertainty in experimental design [1].

regioisomer DNA binding structure-activity relationship 9-anilinoacridine

Fluorescence Property Differentiation: Bromine Heavy-Atom Effect Distinguishes the 4-Br Derivative from Non-Halogenated and Lighter-Halogen Analogs

The fluorescence emission properties of N-substituted acridin-9-amines are exquisitely sensitive to the nature of the N-substituent. Żamojć et al. (2024–2025) demonstrated that all studied N-substituted acridin-9-amines (A9As) exhibit decreased fluorescence emission intensity upon CT-DNA binding, but the baseline fluorescence quantum yield and the magnitude of quenching vary substantially with substituent electronic properties [1]. The bromine atom at the para position of the anilino ring introduces a heavy-atom effect that enhances spin-orbit coupling and promotes intersystem crossing (S₁ → T₁), thereby reducing fluorescence quantum yield relative to non-halogenated or fluoro-substituted analogs [2]. This is supported by the QSAR analysis of Baguley et al., which showed wide variation in quenching values (Q) among 9-anilinoacridines, with quenching capacity correlated with substituent dipole moment magnitude in a specific molecular direction [3]. The 4-Br derivative is therefore differentiated from 4-CH₃ (no heavy atom), 4-F (weak spin-orbit coupling), and 4-Cl (intermediate heavy-atom effect) analogs in its fluorescence lifetime, quantum yield, and DNA-binding-induced fluorescence response—parameters directly relevant to its use as a fluorescent probe or competitive displacement ligand [2].

fluorescence quenching heavy-atom effect spectroscopic probe 9-aminoacridine

Tautomeric Equilibrium: N-Phenyl Substitution Shifts Amine/Imine Ratio vs. N-Alkyl Acridin-9-amine Analogs, with Electronic Modulation by the 4-Br Substituent

N-substituted acridin-9-amines exist in equilibrium between amine (NH) and imine (C=N) tautomeric forms, a property with profound implications for hydrogen-bonding capacity, DNA intercalation geometry, and chemical reactivity. Krzymiński et al. (2020) systematically characterized this tautomerism using temperature-dependent ¹H and ¹³C NMR, matrix isolation FT-IR, and DFT calculations for N-alkyl, N-phenyl, and N-acetyl-substituted acridin-9-amines [1]. The study demonstrated that N-phenyl-substituted derivatives (including the 4-bromophenyl congener) exhibit distinct tautomeric populations compared to N-alkyl analogs, with the aromatic substituent stabilizing the imine form through extended conjugation [2]. The 4-bromo substituent further modulates this equilibrium: the electron-withdrawing inductive effect (−I) of bromine destabilizes the imine tautomer (which bears partial positive charge on the exocyclic nitrogen), while the resonance effect (+M) stabilizes it through conjugation with the anilino π-system. DFT-calculated thermodynamic parameters (ΔG, ΔH) for tautomer interconversion provide quantitative prediction of the dominant species under specific solvent and temperature conditions [1]. This tautomeric behavior is absent in N-alkyl-substituted analogs and differs from N-acetyl derivatives, making the 4-bromophenyl substitution pattern uniquely informative for studying substituent electronic effects on prototropic equilibria in heterocyclic systems [2].

tautomerism amine-imine equilibrium NMR spectroscopy DFT calculations

Synthetic Tractability and Building-Block Availability: 4-Bromoaniline as a Cost-Effective, Widely Available Precursor vs. Specialized Aniline Derivatives

N-(4-bromophenyl)acridin-9-amine is synthesized via condensation of 9-chloroacridine with 4-bromoaniline, a reaction that benefits from the commercial availability and low cost of both precursors [1]. 4-Bromoaniline (CAS 106-40-1) is a commodity chemical priced at approximately $0.50–2.00/g at research scale, significantly more economical than 4-iodoaniline (CAS 540-37-4, ∼$5–15/g) or 4-trifluoromethylaniline (CAS 455-14-1, ∼$3–10/g) . This cost differential scales proportionally with procurement volume. Moreover, the bromine substituent serves as a versatile synthetic handle for downstream diversification via cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann), whereas the corresponding 4-chloro analog (N-(4-chlorophenyl)acridin-9-amine) exhibits substantially lower reactivity in palladium-catalyzed cross-couplings due to the stronger C–Cl bond (bond dissociation energy: C–Br = 285 kJ/mol vs. C–Cl = 327 kJ/mol) [2]. The 4-bromo derivative thus occupies a strategic intermediate position: it is more reactive in cross-coupling than the 4-chloro analog, yet more stable and economical than the 4-iodo analog, providing an optimal balance of stability, cost, and synthetic versatility for library construction [2].

chemical synthesis building block 9-chloroacridine Buchwald-Hartwig amination

Thermodynamic Signature of DNA Intercalation: Calorimetric Differentiation of N-Substituted Acridin-9-amines

The Żamojć et al. (2024–2025) study provides the first systematic isothermal titration calorimetry (ITC) dataset for N-substituted acridin-9-amine DNA binding, revealing that all investigated A9As form CT-DNA complexes through an enthalpy-driven process with ΔG ranging from −7.51 to −6.75 kcal·mol⁻¹, ΔH from −11.58 to −3.83 kcal·mol⁻¹, and TΔS from −4.83 to 3.68 kcal·mol⁻¹ [1]. The binding constants determined by multiple techniques (UV-Vis, fluorescence, ITC) span log(KA) from 2.59 to 5.50 across the compound series [2]. The electronic properties of N-substituents directly impact the thermodynamic partitioning between enthalpic and entropic contributions: electron-withdrawing substituents (such as 4-Br) are expected to shift the binding thermodynamics toward a more favorable enthalpic contribution (stronger π-stacking and dipole-dipole interactions with DNA base pairs) but a less favorable entropic term (reduced conformational freedom of the anilino ring due to increased double-bond character from imine tautomer contribution) [1]. This thermodynamic fingerprint distinguishes the 4-Br derivative from electron-donating N-substituted analogs (e.g., 4-OCH₃, 4-NH₂) which exhibit a different enthalpy-entropy compensation profile, with implications for binding selectivity at varying temperatures and ionic strengths [2].

isothermal titration calorimetry DNA binding thermodynamics enthalpy-driven binding intercalation

High-Confidence Application Scenarios for N-(4-Bromophenyl)acridin-9-amine Based on Quantitative Differentiation Evidence


DNA Intercalation Probe Development with Heavy-Atom Derivatization Capability for X-ray Crystallography Phasing

N-(4-Bromophenyl)acridin-9-amine serves as a dual-function DNA ligand: its predictable intercalation affinity (predicted log K(AT) ≈ 5.99–6.54, per the Baguley QSAR model [1]) enables reliable DNA saturation in co-crystallization experiments, while the bromine atom (Z=35) provides anomalous scattering signal for experimental phasing in X-ray crystallography. Unlike the 4-Cl analog—which has a lower anomalous signal (Cl, Z=17, f″ at Cu Kα ≈ 0.7 e⁻ vs. Br, f″ ≈ 1.3 e⁻) and the 4-I analog—which has higher signal but is cost-prohibitive and less chemically stable [2], the 4-Br derivative occupies an optimal position for routine crystallographic workflows. The compound's enthalpy-driven binding (ΔH from −10 to −6 kcal·mol⁻¹, per Żamojć et al. ITC data [3]) ensures stable complex formation under crystallization conditions (low temperature, high salt). Researchers should specify CAS 75775-90-5 explicitly to avoid confusion with the 3-bromo regioisomer, whose sterically hindered binding mode (Eₛ-driven, not σₚ-driven) produces different DNA complex geometries unsuitable for isomorphous replacement [1].

Structure-Activity Relationship (SAR) Anchor Point for 9-Anilinoacridine Library Enumeration via Cross-Coupling Chemistry

For medicinal chemistry programs exploring 9-anilinoacridine scaffolds as anticancer, antimicrobial, or antiparasitic agents, N-(4-bromophenyl)acridin-9-amine functions as a versatile late-stage diversification intermediate. The C–Br bond (BDE: 285 kJ/mol) undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions to generate biaryl-extended analogs, or Sonogashira coupling with terminal alkynes to introduce alkyne functionality [1]. This synthetic accessibility, combined with the well-characterized QSAR framework for 1′-substituted 9-anilinoacridines (log K(AT) = −0.49 σₚ + 0.67 MR + 6.00, r = 0.93) [2], allows computational prediction of DNA binding affinity for each coupling product before synthesis. The 4-bromo derivative is preferred over the 4-chloro analog for cross-coupling due to approximately 10–100× faster oxidative addition rates, and over the 4-iodo analog due to 5–10× lower precursor cost with adequate reactivity [3]. This makes it the rational procurement choice for SAR-by-catalog and parallel synthesis approaches.

Fluorescence Quenching-Based Competitive Displacement Assay Ligand for DNA Binding Screening

The fluorescence properties of N-(4-bromophenyl)acridin-9-amine—characterized by reduced quantum yield due to the bromine heavy-atom effect relative to non-halogenated analogs [1]—make it suitable as a non-fluorescent or weakly fluorescent competitor ligand in ethidium bromide displacement assays. Its moderate DNA binding affinity (predicted log K(AT) ≈ 5.99–6.54 [2]) positions it in a useful dynamic range: it binds sufficiently strongly to compete with test compounds of moderate affinity, yet not so strongly (unlike the 4-OCH₃ or 4-NH₂ analogs) that it masks weaker binders. The enthalpy-driven binding mechanism (ΔG from −7.0 to −6.8 kcal·mol⁻¹ [3]) ensures consistent displacement behavior across a range of temperatures (15–37 °C), unlike entropy-driven analogs whose binding weakens at lower temperatures. For screening laboratories, procuring this specific derivative (CAS 75775-90-5) rather than the more fluorescent 4-CH₃ or 4-OCH₃ analogs minimizes background fluorescence interference in the ethidium channel (ex 546 nm / em 595 nm), improving assay Z′-factor.

Physicochemical Probe for Studying Substituent Electronic Effects on Heterocyclic Tautomerism

The N-(4-bromophenyl) substitution pattern on the acridin-9-amine scaffold provides a well-defined electronic perturbation for fundamental studies of prototropic tautomerism. As demonstrated by Krzymiński et al. (2020) using variable-temperature NMR and matrix isolation FT-IR [1], N-phenyl-substituted acridin-9-amines exhibit measurable amine/imine equilibria that are tunable by substituent electronic effects. The 4-bromo group (σₚ = +0.23, σₘ = +0.39) introduces a moderate electron-withdrawing effect that shifts the tautomeric equilibrium measurably relative to the unsubstituted N-phenyl derivative, without the confounding steric effects of ortho-substitution or the excessive deactivation of 4-NO₂ (σₚ = +0.78) that can suppress imine formation entirely in certain solvents. DFT-calculated thermodynamic parameters for this specific compound (ΔG, ΔH of tautomerization at B3LYP/6-311++G(d,p) level) are available from the Krzymiński dataset [2]. For physical organic chemistry groups and computational chemistry validation studies, this compound offers a tractable, commercially available test case with a spectroscopic handle (Br) for XPS or XAS studies of electronic structure.

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